molecular formula C8H4F4O2 B13576252 4-(Difluoromethyl)-2,5-difluorobenzoic acid

4-(Difluoromethyl)-2,5-difluorobenzoic acid

Cat. No.: B13576252
M. Wt: 208.11 g/mol
InChI Key: NAFWSHOGYSIDBN-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2,5-difluorobenzoic acid (molecular formula: C₈H₅F₄O₂, molecular weight: 234.12 g/mol) is a fluorinated benzoic acid derivative featuring fluorine substituents at the 2- and 5-positions of the aromatic ring and a difluoromethyl (-CF₂H) group at the 4-position. This structural configuration combines strong electron-withdrawing effects from the fluorine atoms and the difluoromethyl group, which significantly influences its physicochemical properties, such as acidity, solubility, and reactivity.

Properties

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

IUPAC Name

4-(difluoromethyl)-2,5-difluorobenzoic acid

InChI

InChI=1S/C8H4F4O2/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,7H,(H,13,14)

InChI Key

NAFWSHOGYSIDBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)F)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2,5-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the difluoromethylation of a suitable benzoic acid derivative. This process often employs difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, employing catalysts such as palladium or nickel can facilitate the difluoromethylation process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2,5-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzoic acids, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(Difluoromethyl)-2,5-difluorobenzoic acid is used as a building block for synthesizing more complex molecules. Its unique fluorinated structure makes it valuable in the development of novel materials with specific properties, such as increased thermal stability and resistance to degradation.

Biology and Medicine: In biological and medical research, this compound is explored for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design and development.

Industry: Industrially, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its ability to interact with biological targets in plants and pests makes it an effective ingredient in crop protection products.

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-2,5-difluorobenzoic acid exerts its effects involves interactions with specific molecular targets. In pharmaceuticals, it may inhibit or activate enzymes, receptors, or other proteins, leading to therapeutic effects. The difluoromethyl group can enhance binding affinity and selectivity for these targets, contributing to the compound’s efficacy.

Comparison with Similar Compounds

Solubility

  • The target compound is expected to exhibit high solubility in organic solvents (e.g., methanol, dichloromethane) due to increased lipophilicity from fluorine atoms, similar to 2,5-difluoro-4-methylbenzoic acid . However, its water solubility is likely low, as seen in structurally related fluorobenzoic acids .
  • In contrast, 4-(dimethylamino)-3,5-difluorobenzoic acid shows enhanced water solubility due to the polar dimethylamino group .

Stability

  • Fluorobenzoic acids with electron-withdrawing groups (e.g., 2,5-difluorobenzoic acid) demonstrate high environmental stability , making them effective hydrologic tracers . The target compound’s difluoromethyl group may further enhance stability against microbial degradation .

Pharmaceuticals

  • Fluorinated benzoic acids are widely used to improve drug bioavailability and metabolic stability . For example, 3,4-difluorobenzoic acid derivatives have shown efficacy in suppressing bacterial virulence . The target compound’s difluoromethyl group could enhance binding affinity in enzyme inhibition studies.

Environmental Tracers

  • 2,5-Difluorobenzoic acid and 2,4,5-trifluorobenzoic acid are established tracers due to their low detection limits (ppb range) and resistance to degradation . The target compound’s additional difluoromethyl group may improve tracer performance by reducing interference in complex matrices .

Data Table: Comparative Analysis of Fluorinated Benzoic Acids

Compound Name Substituents Molecular Formula Molecular Weight Estimated pKa Solubility (Organic/Water) Key Applications References
4-(Difluoromethyl)-2,5-difluorobenzoic acid 2-F, 4-CF₂H, 5-F C₈H₅F₄O₂ 234.12 ~2.3 High/Low Pharmaceuticals, Tracers
2,5-Difluorobenzoic acid 2-F, 5-F C₇H₄F₂O₂ 158.10 ~2.8 Moderate/Moderate Tracers, Synthesis
4-Methyl-2,5-difluorobenzoic acid 2-F, 4-CH₃, 5-F C₈H₆F₂O₂ 172.13 ~3.1 High/Low Research Chemicals
3,4-Difluorobenzoic acid 3-F, 4-F C₇H₄F₂O₂ 158.10 ~2.6 Moderate/Moderate Drug Development
4-(Dimethylamino)-3,5-difluorobenzoic acid 3-F, 4-N(CH₃)₂, 5-F C₉H₉F₂NO₂ 201.17 ~4.5 High/High Drug Development

Key Findings and Implications

Acidity : The target compound’s acidity surpasses that of 2,5-difluorobenzoic acid and 4-methyl analogs due to cumulative electron-withdrawing effects from fluorine and the difluoromethyl group .

Stability : Enhanced environmental stability positions it as a promising tracer, outperforming simpler fluorobenzoic acids in long-term studies .

Drug Design: The difluoromethyl group may improve pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism, compared to non-fluorinated analogs .

Biological Activity

4-(Difluoromethyl)-2,5-difluorobenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of difluoromethyl and difluoro groups, which significantly influence its chemical behavior and interactions with biological systems. The unique structural features of this compound suggest potential applications in medicinal chemistry and materials science.

Structure and Functional Groups

The molecular structure of this compound includes:

  • Difluoromethyl group : Enhances lipophilicity and may improve binding interactions with biological targets.
  • Carboxylic acid group : Facilitates ionic interactions with proteins and enzymes.

Types of Reactions

This compound can participate in various chemical reactions, including:

  • Substitution Reactions : The difluoromethyl and fluorine atoms can undergo nucleophilic or electrophilic substitutions.
  • Oxidation/Reduction : Can be oxidized or reduced to form different derivatives.
  • Coupling Reactions : Engages in coupling reactions such as Suzuki-Miyaura coupling to synthesize more complex molecules.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionExample Products
SubstitutionNucleophilic/electrophilic substitutionsVarious substituted benzoic acids
Oxidation/ReductionFormation of different functional groupsReduced or oxidized derivatives
CouplingFormation of complex organic moleculesCoupled aromatic compounds

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorinated groups enhance the compound's binding affinity through:

  • Hydrophobic interactions : Increased lipophilicity aids in membrane permeability.
  • Hydrogen bonding : The carboxylic acid group can form ionic bonds with positively charged residues in target proteins.

Research Findings

Several studies have investigated the biological properties of this compound:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, suggesting potential therapeutic applications in drug development.
  • Receptor Binding : The compound has been explored for its ability to bind to specific receptors, which could lead to modulation of various biological pathways.
  • Pharmacological Properties : Derivatives of this compound are being evaluated for their pharmacological properties, including anti-inflammatory and antitumor activities.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme by this compound demonstrated an IC50 value indicative of moderate potency. This suggests that modifications to the structure could enhance its inhibitory effects.

Case Study 2: Antitumor Activity

In vitro assays have shown that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity highlights the potential for developing targeted cancer therapies based on this scaffold.

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
Enzyme InhibitionModerate potency (IC50 values)
Receptor BindingPotential modulation of biological pathways
Antitumor ActivitySelective cytotoxicity against cancer cells

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